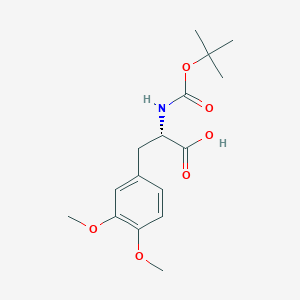

Boc-3,4-dimethoxy-l-phenylalanine

カタログ番号 B111565

CAS番号:

127095-97-0

分子量: 325.36 g/mol

InChIキー: ADWMFTMMXMHMHB-NSHDSACASA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

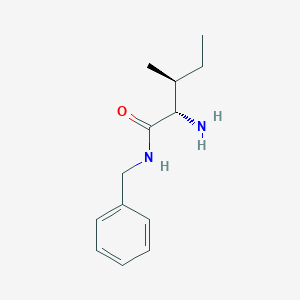

Boc-3,4-dimethoxy-l-phenylalanine is a chemical compound with the molecular formula C16H23NO6 . It is also known by other names such as L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-O-methyl-,N-Boc-3 .

Synthesis Analysis

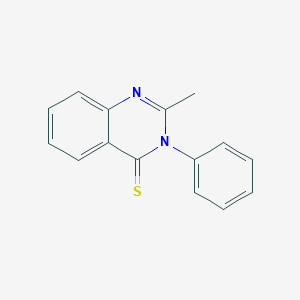

The synthesis of Boc-3,4-dimethoxy-l-phenylalanine involves the use of chiral ProDOT-Boc-Phe. The modified electrodes were synthesized via potentiostatic polymerization of chiral ProDOT-Boc-Phe .Molecular Structure Analysis

The molecular structure of Boc-3,4-dimethoxy-l-phenylalanine is represented by the molecular formula C16H23NO6 .Chemical Reactions Analysis

While specific chemical reactions involving Boc-3,4-dimethoxy-l-phenylalanine are not detailed in the search results, it’s important to note that this compound is used for R&D purposes .Physical And Chemical Properties Analysis

Boc-3,4-dimethoxy-l-phenylalanine has a molecular weight of 325.36 . Other physical and chemical properties such as density, boiling point, and refractive index are not available in the search results .科学的研究の応用

-

Phenylalanine Ammonia-Lyase Engineering

- Field : Biotechnology

- Application : This compound has been used in the engineering of phenylalanine ammonia-lyase, an enzyme that plays a key role in the biosynthesis of phenylpropanoids .

- Method : The study involved rational design and saturation mutagenesis efforts for engineering phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL). The engineered PALs were active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine .

- Outcome : The engineered PALs showed improved activity, highlighting the limited mutational variety of the substrate specificity-modulator residues .

-

N-Boc Deprotection

- Field : Organic Chemistry

- Application : The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

- Method : An efficient and sustainable method for N-Boc deprotection was described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Outcome : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Safety And Hazards

特性

IUPAC Name |

(2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWMFTMMXMHMHB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445536 | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,4-dimethoxy-l-phenylalanine | |

CAS RN |

127095-97-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127095-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。